BenchChemオンラインストアへようこそ!

Salmeterol-d4

LC-MS/MS bioanalysis stable isotope internal standard isotopic interference

Salmeterol-d4 is the definitive deuterated internal standard for LC-MS/MS quantification of salmeterol in biological matrices. Its +4 Da mass shift and non-exchangeable labeling on hexyl-1,1-d2 and ethyl-2,2-d2 carbons—positions distinct from salmeterol-d3—eliminate isotopic cross-talk, metabolic deuterium loss, and chromatographic retention time shifts. Validated to achieve 0.050 pg/mL LLOQ with 94.91–102.75% accuracy in human plasma. Supplied with full characterization data and feasible USP/EP traceability for ANDA, pharmacokinetic, and doping control method validation.

Molecular Formula C25H37NO4
Molecular Weight 419.598
CAS No. 1204192-41-5
Cat. No. B571437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalmeterol-d4
CAS1204192-41-5
Synonyms4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4;  GR-33343X-d4
Molecular FormulaC25H37NO4
Molecular Weight419.598
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2
InChIKeyGIIZNNXWQWCKIB-QEDNWVFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salmeterol-d4 (CAS 1204192-41-5): A Tetradeuterated Internal Standard for LC-MS/MS Quantification of Salmeterol


Salmeterol-d4 is a stable isotope-labeled isotopologue of the long-acting β2-adrenoceptor agonist salmeterol, incorporating four deuterium atoms at defined positions—specifically hexyl-1,1-d2 and ethyl-2,2-d2—yielding the chemical name 4-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl-1,1-d2)amino)ethyl-2,2-d2)-2-(hydroxymethyl)phenol [1]. With a molecular formula C25H33D4NO4 and molecular weight 419.59 g/mol, it serves as a critical analytical tool in quantitative bioanalysis, functioning as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of native salmeterol in complex biological matrices [2].

Why Salmeterol-d4 Cannot Be Interchanged with Salmeterol-d3 or Unlabeled Salmeterol in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, deuterated internal standards are not universally interchangeable. The number and position of deuterium labels directly govern mass spectral separation from the analyte, resistance to metabolic deuterium loss, and chromatographic co-elution behavior . Salmeterol-d4 employs a +4 Da mass shift and a labeling architecture on the hexyl and ethyl side-chain carbons—positions distinct from those of salmeterol-d3, which places deuterium at the hydroxymethyl (d2) and alpha-carbon (d1) positions [1]. The seminal metabolite characterization study by Manchee et al. demonstrated that deuterium labels positioned at metabolically vulnerable sites can be lost during biotransformation, compromising quantification accuracy [2]. Substituting salmeterol-d4 with salmeterol-d3 or unlabeled structural analogs therefore risks isotope exchange, chromatographic retention time shifts, isotopic cross-talk, and erroneous quantitation—each of which undermines regulatory-compliant method validation for ANDA, pharmacokinetic, and doping control applications [3].

Quantitative Differentiation Evidence: Salmeterol-d4 vs. Closest Analogs for Procurement Decision-Making


Mass Shift: +4 Da (Salmeterol-d4) vs. +3 Da (Salmeterol-d3) Reduces Isotopic Cross-Talk from Analyte Natural Abundance

Salmeterol-d4 provides a nominal mass shift of +4 Da from the unlabeled analyte (monoisotopic mass ~415.6 Da → 419.6 Da), compared with +3 Da for salmeterol-d3 [1][2]. According to established SIL-IS design principles, a mass difference of at least +3 Da is required for small-molecule analytes (<1,000 Da) to avoid spectral overlap with the analyte's natural isotopic envelope; however, +4 Da provides an additional margin of safety against M+2 and M+3 contributions from the analyte . Salmeterol-d3, with a mass shift of only 3 Da, carries a higher risk of cross-talk when the analyte's natural abundance isotopologue peaks overlap with the internal standard's quantification channel, particularly at high analyte concentrations or when the d2 isotopomer contaminant (6% in a representative d3 lot) contributes signal [3].

LC-MS/MS bioanalysis stable isotope internal standard isotopic interference

Deuterium Label Position Stability: Hexyl/Ethyl Side-Chain Labeling (d4) vs. Hydroxymethyl/Alpha Labeling (d3) Mitigates Metabolic Deuterium Loss

Salmeterol-d4 positions its four deuterium atoms on the hexyl side chain (hexyl-1,1-d2) and the ethyl linker (ethyl-2,2-d2)—both aliphatic sp3 carbon sites that are non-exchangeable and remote from the known major metabolic soft spots of salmeterol (aliphatic oxidation of the hexyl chain terminus) [1]. In contrast, salmeterol-d3 places deuterium at the hydroxymethyl group (d2) attached to the aromatic ring and at the benzylic alpha-carbon (d1) [2]. Manchee et al. (1998) explicitly documented that deuterium atoms positioned at metabolically labile sites on salmeterol were lost during in vivo biotransformation in the dog, requiring re-synthesis with labels in alternative positions for reliable mass spectrometric tracking [3]. The hexyl-positioned labels of salmeterol-d4 are thus placed on the portion of the molecule less vulnerable to Phase I oxidative metabolism, consistent with the established principle that SIL internal standards should carry labels on fragments not prone to metabolic cleavage or exchange .

metabolic stability deuterium exchange internal standard integrity

Ultra-Low LLOQ Enabled by Deuterated Internal Standard: Salmeterol Quantified at 0.050 pg/mL in Human Plasma

Using a deuterated salmeterol internal standard, an LC-MS/MS method on the SCIEX Triple Quad 7500 system achieved a lower limit of quantification (LLOQ) of 0.050 pg/mL for salmeterol xinafoate in human plasma, with only 400 µL sample volume and an 8-minute run time [1][2]. Assay accuracy at this LLOQ ranged from 94.91% to 102.75% with %CV below 13%, well within FDA bioanalytical method validation acceptance criteria [3]. This represents an improvement over earlier methods: a UPLC-MS/MS method for equine urine and plasma reported a salmeterol LLOQ of 10 pg/mL [4], while quantitative detection in equine urine by LC-MS/MS achieved detection from 1 h to 12 h post-dose with maximum urinary concentrations of 2.3–14.9 ng/mL [5]. The 0.050 pg/mL LLOQ is critical because circulating salmeterol concentrations in humans following therapeutic inhalation are in the low pg/mL range (e.g., fluticasone propionate concentrations post-nasal spray are 10.8–14.1 pg/mL) [3].

pharmacokinetics LLOQ human plasma bioanalysis

Regulatory-Ready Characterization: Salmeterol-d4 Supplied with Guideline-Compliant Detailed Characterization Data for ANDA/AMV/QC Applications

Salmeterol-d4 is supplied with detailed characterization data compliant with regulatory guidelines, explicitly supporting analytical method development, method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of salmeterol [1][2]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. While salmeterol-d3 is also supplied with regulatory-compliant characterization [3], salmeterol-d4's isotopic enrichment profile (~91.0% d4 isotopolog [4]) is documented and verifiable. For procurement in regulated bioanalytical environments, the availability of a comprehensive Certificate of Analysis (CoA) with batch-specific isotopic purity, chemical purity (typically ≥95% to ≥98%), and structural confirmation data is a non-negotiable requirement under FDA and EMA Bioanalytical Method Validation guidance [2][5].

ANDA method validation reference standard regulatory compliance

Optimal Application Scenarios for Salmeterol-d4 Based on Quantitative Differentiation Evidence


Ultra-Sensitive Pharmacokinetic Studies of Inhaled Salmeterol in Human Plasma

Salmeterol-d4 is the appropriate internal standard for LC-MS/MS methods targeting sub-pg/mL quantification of salmeterol in human plasma. As demonstrated by the SCIEX 7500 method achieving 0.050 pg/mL LLOQ with accuracy 94.91–102.75% and %CV <13%, deuterated SIL-IS enables the sensitivity required for pharmacokinetic profiling of inhaled salmeterol—where circulating concentrations following therapeutic doses are extremely low [1]. The +4 Da mass shift provides robust spectral separation essential at these trace levels .

Regulated Bioanalytical Method Validation (BMV) for ANDA Submissions

For laboratories developing and validating LC-MS/MS methods in support of Abbreviated New Drug Applications, salmeterol-d4 offers a regulatory-ready reference standard with detailed characterization data and feasible traceability to USP/EP pharmacopeial standards [1]. The defined labeling architecture (hexyl-1,1-d2; ethyl-2,2-d2) and documented isotopic enrichment enable the preparation of calibration standards and quality control samples that meet FDA/EMA BMV guidance requirements for precision, accuracy, and selectivity .

Metabolic Stability Studies Requiring Label Integrity Across In Vivo or In Vitro Incubations

When studying salmeterol metabolism in hepatocytes, liver microsomes, or in vivo models, the position of deuterium labels critically affects data reliability. Salmeterol-d4's labels on the hexyl and ethyl side-chain carbons are positioned away from the known oxidative metabolic sites (aliphatic oxidation of the terminal hexyl chain) and on non-exchangeable sp3 carbons, reducing the risk of metabolic or chemical deuterium loss that was documented with earlier deuterated salmeterol analogs [1]. This makes salmeterol-d4 preferable to salmeterol-d3 for studies where metabolite profiling and quantification must co-exist.

Doping Control and Forensic Toxicology Analysis of Salmeterol in Urine

Quantitative detection of salmeterol in urine for doping control requires robust internal standardization across wide concentration ranges. Published LC-MS/MS methods for equine and human urine have employed deuterated internal standards to achieve detection windows spanning 1–12 h post-administration with urinary concentrations from 2.3 to 14.9 ng/mL [1]. Salmeterol-d4's +4 Da mass shift provides an additional margin against endogenous matrix interferences common in urine, while its non-exchangeable label positions ensure stability during sample storage and preparation .

Quote Request

Request a Quote for Salmeterol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.